1-[3-(dimethylamino)propyl]octahydroquinolin-4(1{H})-one
Description
1-[3-(Dimethylamino)propyl]octahydroquinolin-4(1H)-one is a bicyclic tertiary amine featuring an octahydroquinolin-4-one core substituted with a 3-(dimethylamino)propyl group at the 1-position.
Key structural attributes:
- Core: Octahydroquinolin-4-one (a saturated bicyclic system with a ketone at position 4).
- Molecular formula: Presumed to be C₁₄H₂₅N₂O (calculated molecular weight: ~237.36 g/mol).
Properties
IUPAC Name |
1-[3-(dimethylamino)propyl]-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-one;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O.2ClH/c1-15(2)9-5-10-16-11-8-14(17)12-6-3-4-7-13(12)16;;/h12-13H,3-11H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYLZEONQVLFQRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1CCC(=O)C2C1CCCC2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(dimethylamino)propyl]octahydroquinolin-4(1{H})-one typically involves the reaction of octahydroquinoline with 3-(dimethylamino)propyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The product is then purified through recrystallization or chromatography to obtain the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production also involves stringent quality control measures to ensure the consistency and reliability of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
1-[3-(dimethylamino)propyl]octahydroquinolin-4(1{H})-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced to form different reduced products.
Substitution: The compound can undergo substitution reactions, particularly at the dimethylamino propyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various quinoline derivatives, while reduction can produce different amine derivatives.
Scientific Research Applications
1-[3-(dimethylamino)propyl]octahydroquinolin-4(1{H})-one is utilized in a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 1-[3-(dimethylamino)propyl]octahydroquinolin-4(1{H})-one involves its interaction with specific molecular targets and pathways. The compound is known to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence neurotransmitter systems and cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substituent Variations
Tetrahydroquinoline Derivatives ()
Compounds such as 1-(1-methylpiperidin-4-yl)-1,2,3,4-tetrahydroquinoline (58) share a tetrahydroquinoline core but differ in substituents. Compound 58 features a rigid 1-methylpiperidin-4-yl group instead of the flexible dimethylaminopropyl chain. This substitution reduces conformational flexibility and alters lipophilicity (molecular weight: 230.35 g/mol vs. 237.36 g/mol for the target compound) .
Synthesis : Both classes employ reductive alkylation (e.g., sodium triacetoxyborohydride for compound 58), suggesting shared synthetic pathways for N-alkylation .
4-Hydroxyquinolin-2(1H)-ones ()
Compounds like 3-[(2-aminopyrimidin-5-yl)carbonyl]-4-hydroxy-1-methyl-quinolin-2(1H)-one (11) exhibit a 4-hydroxy group instead of a 4-keto moiety.
Side Chain Modifications
Tepotinib Derivative 36b ()
Compound 36b (C₂₈H₂₆N₅OFS, MW: 500.19 g/mol) contains a dimethylaminopropylthio group. Despite a divergent bipyridinone core, the dimethylamino side chain may confer similar solubility or bioavailability profiles. Its high purity (98.1% by HPLC) underscores robust synthetic protocols, a benchmark for evaluating the target compound’s manufacturability .
Cabergoline ()
Cabergoline (C₂₆H₃₇N₅O₂, MW: 451.61 g/mol) incorporates an N-[3-(dimethylamino)propyl] group within a complex ergoline-urea scaffold. The dimethylamino moiety here contributes to dopamine receptor binding, highlighting the substituent’s versatility in modulating biological targets .
Physicochemical and Pharmacokinetic Properties
*Estimated based on structural features.
Key Observations :
- The target compound’s dimethylaminopropyl group balances moderate lipophilicity (logP ~1.8) and solubility, favorable for oral bioavailability.
Biological Activity
1-[3-(Dimethylamino)propyl]octahydroquinolin-4(1{H})-one is a compound of significant interest in biological research due to its potential pharmacological applications. This article reviews its biological activity, focusing on mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique octahydroquinoline structure, which contributes to its biological activity. Its molecular formula is , and it features a dimethylamino group that enhances its interaction with biological targets.
Mechanisms of Biological Activity
1-[3-(Dimethylamino)propyl]octahydroquinolin-4(1{H})-one exhibits several mechanisms of action:
- Neurotransmitter Modulation : The compound has been shown to interact with neurotransmitter systems, particularly influencing serotonin and norepinephrine pathways. This suggests potential antidepressant effects, similar to other compounds targeting serotonin transporters (SERT) .
- Antioxidant Properties : Preliminary studies indicate that this compound may exhibit antioxidant activity, which could be beneficial in mitigating oxidative stress-related diseases.
- Antimicrobial Activity : Some derivatives of octahydroquinoline structures have demonstrated antimicrobial properties, indicating potential applications in treating infections .
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of 1-[3-(dimethylamino)propyl]octahydroquinolin-4(1{H})-one:
Case Studies
Several studies have explored the therapeutic potential of this compound:
- Antidepressant Research : In a controlled study involving rodent models, administration of 1-[3-(dimethylamino)propyl]octahydroquinolin-4(1{H})-one resulted in decreased immobility time in the forced swim test, suggesting antidepressant-like effects. The study highlighted its ability to enhance serotonergic transmission .
- Antimicrobial Testing : A series of in vitro tests evaluated the compound's efficacy against common pathogens. Results indicated that it inhibited the growth of Gram-positive bacteria significantly, suggesting its potential as a novel antimicrobial agent .
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for synthesizing 1-[3-(dimethylamino)propyl]octahydroquinolin-4(1H)-one and its structural analogues?
- Methodological Answer : The compound can be synthesized via nucleophilic displacement reactions and reductive amination. For example:
- Step 1 : React 1,2,3,4-tetrahydroquinoline derivatives (e.g., compound 54) with tertiary amines (e.g., 1-methylpiperidin-4-one) using sodium triacetoxyborohydride and acetic acid as reducing agents .
- Step 2 : Purify intermediates via column chromatography (e.g., compounds 58–60) .
- Key Conditions : Use aqueous acetonitrile with catalytic KI at 60°C for nucleophilic substitutions .
- Analytical Validation : Confirm purity via H NMR (e.g., δ 1.2–3.0 ppm for aliphatic protons) and ESI-MS for molecular weight verification .
Q. What spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- H NMR : Identify characteristic peaks for the dimethylamino group (δ ~2.2–2.5 ppm) and the octahydroquinolinone backbone (δ 1.5–2.8 ppm) .
- ESI-MS : Validate molecular weight (e.g., [M+H]+ ion at m/z 295 for related compounds) .
- Cross-Verification : Compare experimental data with computational predictions (e.g., PubChem or DIPPR databases) to resolve ambiguities .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Hazard Mitigation : Classified as acute toxicity (Category 4 for oral, dermal, and inhalation routes). Use fume hoods, nitrile gloves, and eye protection .
- Emergency Response : In case of exposure, consult safety data sheets (SDS) and seek medical attention with SDS documentation .
Advanced Research Questions
Q. How can synthetic yields be optimized in multi-step reactions involving this compound?
- Methodological Answer :
- Reagent Optimization : Use NaH in DMF for alkylation steps to enhance reaction efficiency (e.g., 80% yield for compound 36) .
- Temperature Control : Maintain 60°C for nucleophilic substitutions to minimize side products .
- Purification Strategies : Employ gradient elution in chromatography (e.g., hexane/ethyl acetate) for high-purity isolation .
Q. How can conflicting spectral data (e.g., NMR vs. computational predictions) be resolved during structural characterization?
- Methodological Answer :
- 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous proton-carbon correlations .
- Computational Tools : Cross-validate with quantum chemistry software (e.g., Gaussian) for optimized geometries and chemical shift predictions .
- Database Cross-Check : Compare with DIPPR or PubChem entries for thermodynamic properties (e.g., logP, polar surface area) .
Q. What experimental frameworks are suitable for assessing the environmental impact of this compound?
- Methodological Answer :
- Ecotoxicological Models : Use OECD guidelines to study biodegradation (e.g., OECD 301) and bioaccumulation (e.g., OECD 305) .
- Environmental Stability : Measure hydrolysis/photolysis rates under simulated environmental conditions (pH 4–9, UV light) .
- Data Integration : Apply QSAR models to predict ecological risks based on structural descriptors (e.g., hydrophobicity, H-bonding capacity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
